N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)
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Overview
Description
N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylidenehydrazinyl group, an oxopropan-2-yl group, and an ethoxyphenyl group, all connected to a methanesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with an appropriate acylating agent to introduce the oxopropan-2-yl group. The final step involves the reaction with 4-ethoxyphenylmethanesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)azetidin-2-ones: These compounds share the ethoxyphenyl group and have been studied for their biological activities.
Cyclopentylidenehydrazine derivatives:
Uniqueness
N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H25N3O4S/c1-4-24-16-11-9-15(10-12-16)20(25(3,22)23)13(2)17(21)19-18-14-7-5-6-8-14/h9-13H,4-8H2,1-3H3,(H,19,21) |
InChI Key |
MCHBXYVZSXOPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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